molecular formula C26H37NO7 B12418906 (rac)-Tolterodine-d14 (tartrate)

(rac)-Tolterodine-d14 (tartrate)

Cat. No.: B12418906
M. Wt: 489.7 g/mol
InChI Key: TWHNMSJGYKMTRB-GPSUCFBESA-N
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Description

Theoretical Underpinnings of Deuterium (B1214612) Isotope Effects in Chemical and Biological Systems

The substitution of protium (B1232500) (¹H) with deuterium (²H or D) introduces a mass change of approximately 100%, a significant alteration that manifests in several key physical and chemical properties of a molecule. libretexts.org These differences form the basis of the "deuterium isotope effect," which has significant implications in both chemical and biological systems. bohrium.comiiste.orgosti.govnih.gov

Primary and Secondary Kinetic Isotope Effects: Mechanistic Implications

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org KIEs are categorized as either primary or secondary.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgnih.gov The magnitude of the primary KIE (kH/kD) for reactions involving the cleavage of a carbon-hydrogen (C-H) bond is typically in the range of 6 to 8. iiste.org This effect is a powerful tool for elucidating reaction mechanisms, as a significant kH/kD value indicates that C-H bond breaking is a critical part of the slowest step of the reaction. libretexts.orgnih.gov

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgprinceton.edu These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edu Secondary KIEs can arise from changes in hybridization and hyperconjugation between the ground state and the transition state of a reaction. princeton.edu For example, the change in hybridization from sp3 to sp2 often results in a normal secondary KIE, while a change from sp2 to sp3 can lead to an inverse effect. princeton.edu

Bond Strength Differentials: Carbon-Hydrogen versus Carbon-Deuterium Bonds

The fundamental reason for the observed kinetic isotope effects lies in the difference in bond strength between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is stronger than the C-H bond. echemi.comstackexchange.comquora.comquora.com This difference arises from the lower zero-point vibrational energy of the C-D bond compared to the C-H bond. echemi.comyoutube.com

Due to its greater mass, deuterium vibrates at a lower frequency than hydrogen when bonded to a carbon atom. quora.comyoutube.com According to quantum mechanics, even at absolute zero, a molecule has a certain amount of vibrational energy known as the zero-point energy (ZPE). The ZPE is proportional to the vibrational frequency. Therefore, the heavier C-D bond has a lower ZPE and sits (B43327) lower in its potential energy well, requiring more energy to be broken. echemi.comyoutube.com For instance, the bond dissociation energy for a typical C-H bond is approximately 338 kJ/mol, while for a C-D bond it is around 341.4 kJ/mol. echemi.comstackexchange.com This seemingly small difference of about 1.2 kcal/mol is significant enough to impact reaction rates. stackexchange.com

Influence of Deuteration on Molecular Vibrational Frequencies and Conformation

The replacement of hydrogen with deuterium significantly alters the vibrational frequencies of a molecule. nih.govresearchgate.netumich.edu As the vibrational frequency is inversely proportional to the reduced mass of the vibrating atoms, the heavier deuterium atom leads to lower vibrational frequencies for C-D stretching and bending modes compared to their C-H counterparts. youtube.comnih.gov

Strategic Role of Stable Isotope Labeling in Pharmaceutical Science and Drug Discovery

Stable isotope labeling, particularly with deuterium, has become an indispensable technique in modern pharmaceutical research. nih.govmusechem.commetsol.com The ability to track molecules and probe metabolic pathways without the use of radioactive isotopes offers significant advantages in safety and experimental design. metsol.com

Applications in Metabolic Pathway Elucidation

Understanding the metabolic fate of a drug is crucial for its development. nih.gov Deuterium-labeled compounds are frequently used to trace the metabolic pathways of a drug within a biological system. nih.govchemicalsknowledgehub.comosti.gov By introducing deuterium at specific sites on a drug molecule, researchers can monitor how the compound is transformed by metabolic enzymes.

One of the key applications is in identifying and quantifying metabolites. nih.gov Mass spectrometry is a primary analytical tool for these studies, as it can readily distinguish between the deuterated drug and its non-deuterated metabolites. nih.govmetsol.com This allows for a detailed mapping of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comchemicalsknowledgehub.com

Furthermore, deuteration can intentionally alter metabolic pathways, a phenomenon known as "metabolic switching" or "metabolic shunting". osti.govosti.govnih.gov If a drug has multiple sites susceptible to metabolism, blocking one site through deuteration can redirect metabolism to other sites. osti.govnih.gov This strategy can be used to reduce the formation of toxic metabolites or to increase the formation of active metabolites, thereby improving the drug's safety and efficacy profile. nih.govgabarx.comjuniperpublishers.com For instance, studies on deuterated caffeine (B1668208) and antipyrine (B355649) have demonstrated that replacing a methyl group with a trideuteromethyl group can significantly shift the metabolic pathway away from the oxidation of that group. osti.govosti.gov

Utility in Pre-clinical Pharmacokinetic Investigations

The kinetic isotope effect resulting from deuteration can be strategically employed to improve the pharmacokinetic properties of a drug. gabarx.comnih.govtandfonline.com By replacing hydrogen with deuterium at a metabolically labile position, the rate of metabolic clearance can be reduced, leading to a longer half-life and increased systemic exposure of the drug. juniperpublishers.comnih.govtandfonline.com

This approach, often referred to as the "deuterium switch," has been successfully applied to several drug candidates. nih.govnih.gov For example, deuterated versions of existing drugs have shown improved pharmacokinetic profiles in preclinical studies, which can translate to less frequent dosing for patients. nih.govtandfonline.com However, the effects of deuteration on pharmacokinetics are not always predictable and can be species-dependent, necessitating thorough preclinical evaluation. nih.govsemanticscholar.org

(rac)-Tolterodine-d14 (tartrate) serves as a prime example of a deuterated compound used in research. It is the deuterium-labeled version of tolterodine (B1663597), a muscarinic receptor antagonist. caltagmedsystems.co.ukbiomol.comcaymanchem.combertin-bioreagent.commedchemexpress.comcnreagent.combiocat.com The "d14" designation indicates that fourteen hydrogen atoms in the tolterodine molecule have been replaced with deuterium. caltagmedsystems.co.ukbiomol.comcaymanchem.com This extensive deuteration makes it an ideal internal standard for the quantification of tolterodine in biological samples using mass spectrometry-based methods like GC-MS or LC-MS. biomol.comcaymanchem.combertin-bioreagent.com Its distinct mass allows for accurate differentiation from the unlabeled drug, ensuring precise pharmacokinetic measurements.

Enhanced Analytical Precision in Complex Biological Matrices

In the analysis of drugs and their metabolites within complex biological samples such as blood or plasma, precision is paramount. clearsynth.com Deuterated compounds, particularly those used as internal standards in mass spectrometry, play a crucial role in achieving this precision. clearsynth.comtexilajournal.com

Stable isotope-labeled internal standards (SIL-IS), including deuterated ones, are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.govcrimsonpublishers.com Their chemical behavior is nearly identical to the analyte of interest, but they are distinguishable by their higher mass. acanthusresearch.com This allows them to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction inconsistencies and matrix effects. clearsynth.comscioninstruments.commusechem.com Matrix effects, where other components in the sample interfere with the ionization of the analyte, can significantly impact accuracy. scioninstruments.com By co-eluting with the analyte, deuterated internal standards experience similar matrix effects, enabling accurate correction and more reliable quantification. texilajournal.com

The use of SIL-IS has been shown to significantly improve the accuracy and precision of analytical methods compared to using structurally analogous internal standards. scispace.com They are instrumental in method validation, ensuring the robustness and reliability of analytical procedures. clearsynth.commusechem.com

Overview of (rac)-Tolterodine-d14 (tartrate) in Research Contexts

(rac)-Tolterodine-d14 (tartrate) is a deuterated form of tolterodine, a muscarinic receptor antagonist. caymanchem.combiomol.com Tolterodine is used in the treatment of overactive bladder. nih.govmayoclinic.org The deuterated version, specifically (rac)-Tolterodine-d14 (tartrate), is primarily intended for use as an internal standard in the quantification of tolterodine using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combiomol.com

Chemical and Physical Properties of (rac)-Tolterodine-d14 (tartrate)
PropertyValue
Formal Name2-[3-[bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]-1-phenylpropyl]-4-methyl-phenol, 2,3-dihydroxybutanedioate
Molecular FormulaC22H17D14NO • C4H6O6
Formula Weight489.7
Purity≥99% deuterated forms (d1-d14)
Synonyms(Rac)-PNU-200583-d14 tartrate

Rationale for Deuteration of the Tolterodine Scaffold

The primary reason for deuterating the tolterodine scaffold is to create a stable, reliable internal standard for bioanalytical assays. caymanchem.combiomol.com The metabolism of tolterodine in the body is extensive and occurs through two main pathways: oxidation of the 5-methyl group and dealkylation of the nitrogen. nih.gov By replacing hydrogen atoms with deuterium at specific positions, the resulting molecule, (rac)-Tolterodine-d14 (tartrate), has a higher mass than the non-deuterated tolterodine. This mass difference is crucial for its function as an internal standard in mass spectrometry-based analytical methods. scioninstruments.com

When analyzing biological samples to determine the concentration of tolterodine, a known amount of (rac)-Tolterodine-d14 (tartrate) is added to the sample. clearsynth.com Because the deuterated and non-deuterated forms have virtually identical chemical properties, they behave similarly during extraction, chromatography, and ionization. acanthusresearch.com However, the mass spectrometer can easily distinguish between the two due to their different masses. scioninstruments.com This allows researchers to accurately quantify the amount of tolterodine in the original sample by comparing its signal to that of the known amount of the internal standard, thereby correcting for any loss or variability during the analytical process. texilajournal.com

Significance of the Deuterium-14 Isotopic Enrichment

The "-d14" in (rac)-Tolterodine-d14 (tartrate) signifies that fourteen hydrogen atoms in the molecule have been replaced with deuterium. caymanchem.combiomol.com This high level of isotopic enrichment is significant for several reasons. A substantial mass difference between the analyte (tolterodine) and the internal standard (tolterodine-d14) is desirable to prevent isotopic cross-talk or overlap in the mass spectrometer, which could interfere with accurate quantification. caymanchem.combiomol.com

The specific placement of the fourteen deuterium atoms is on the two isopropyl groups attached to the nitrogen atom. caymanchem.combiomol.com This strategic placement on non-exchangeable positions ensures the stability of the deuterium labels throughout the analytical process. acanthusresearch.com Placing deuterium on sites that are not prone to metabolic cleavage or chemical exchange with protons from the solvent is critical for a good stable isotope-labeled internal standard. acanthusresearch.com This ensures that the mass of the internal standard remains constant and its chromatographic behavior closely mimics that of the analyte. scispace.comnih.gov

Importance of the Tartrate Salt Form in Research Applications

The tartrate salt form of (rac)-Tolterodine-d14 is important for its practical application in research. Pharmaceutical salts are frequently used to improve the physicochemical properties of drug compounds, such as solubility and stability. researchgate.netnih.govwisdomlib.org Tartaric acid is a common counterion used in the pharmaceutical industry to form salts with basic drug molecules. drugs.comtaylorandfrancis.com

For a compound like (rac)-Tolterodine-d14, which is used as an internal standard, being in a stable, soluble, and easily handleable form is crucial. The tartrate salt form often provides these desirable characteristics. chemicalbook.comontosight.ai It can enhance the solubility of the compound in the solvents used for preparing standard solutions and for analytical methods like LC-MS. researchgate.netmdpi.com Furthermore, forming a salt can result in a crystalline solid that is more stable and has better handling properties than the free base, which might be an oil or a less stable solid. nih.gov This ensures the accuracy and reproducibility of the standard solutions prepared for quantitative analysis. musechem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H37NO7

Molecular Weight

489.7 g/mol

IUPAC Name

2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i1D3,2D3,3D3,4D3,16D,17D;

InChI Key

TWHNMSJGYKMTRB-GPSUCFBESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies

Advanced Synthetic Pathways to Deuterated Tolterodine (B1663597) and its Derivatives

Multi-step Synthetic Sequences for Specific Deuterium (B1214612) Labeling

The synthesis is logically divided into two major stages: the preparation of the deuterated building block and its subsequent coupling to form the target molecule. This approach guarantees that the deuterium labels are placed exclusively on the N,N-diisopropyl moiety, which is a known site of metabolic activity.

The critical deuterated precursor for the synthesis of (rac)-Tolterodine-d14 is di(isopropyl-d7)amine. The fourteen deuterium atoms are introduced by synthesizing this intermediate from fully deuterated starting materials. A highly effective and common method for this transformation is the reductive amination of acetone-d6.

In this process, two molecules of acetone-d6 react with an ammonia source. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to form the amine. To achieve the desired perdeuteration of the isopropyl groups, a deuterium source is used for the reduction step, such as deuterium gas (D₂) in the presence of a catalyst (e.g., Nickel, Palladium) or a deuterated reducing agent like sodium borodeuteride (NaBD₄). The reaction yields isopropylamine-d7 as an initial product, which can further react with another molecule of acetone-d6 under the same conditions to yield the target di(isopropyl-d7)amine. This sequence ensures a high isotopic enrichment, typically exceeding 98%.

Table 1: Illustrative Synthesis of Di(isopropyl-d7)amine via Reductive Amination

StepReactantsReagents/CatalystProductExpected YieldIsotopic Purity
1Acetone-d6, Ammonia (NH₃)D₂ gas, Ni catalystIsopropylamine-d7High>98%
2Isopropylamine-d7, Acetone-d6D₂ gas, Ni catalystDi(isopropyl-d7)amineHigh>98%

With the heavily labeled di(isopropyl-d7)amine in hand, the next step is to couple it with a suitable tolterodine precursor. This method provides absolute regioselectivity, as the deuterium atoms are confined to the synthetic building block. The N-isopropyl groups of tolterodine are susceptible to metabolic N-dealkylation mediated by cytochrome P450 enzymes. By selectively deuterating these positions, the resulting (rac)-Tolterodine-d14 can serve as an ideal internal standard for pharmacokinetic studies of the parent drug, as it will co-elute chromatographically but is easily distinguished by its higher mass.

The coupling reaction typically involves a non-deuterated tolterodine precursor containing a reactive leaving group at the terminal position of the propyl chain. A common precursor is a sulfonate ester, such as 2-[3-(p-toluenesulfonyloxy)-1-phenylpropyl]-4-methylphenol. The nucleophilic substitution reaction between this precursor and di(isopropyl-d7)amine yields the desired (rac)-Tolterodine-d14 backbone.

Table 2: Final Coupling Step to Synthesize (rac)-Tolterodine-d14

Reactant AReactant BSolventProduct
2-[3-(p-toluenesulfonyloxy)-1-phenylpropyl]-4-methylphenolDi(isopropyl-d7)amineAcetonitrile (B52724)(rac)-Tolterodine-d14

Stereochemical Control in the Synthesis of Racemic and Enantiomerically Enriched Deuterated Analogs

Tolterodine possesses a single chiral center at the carbon atom bearing the phenyl and substituted phenol groups. Therefore, considerations of stereochemistry are crucial in its synthesis.

The synthetic route described above, starting from achiral or racemic precursors for the tolterodine backbone, naturally leads to the formation of a 50:50 mixture of the (R)- and (S)-enantiomers, known as a racemic mixture. This product is specifically named (rac)-Tolterodine-d14.

For applications where a single enantiomer is not required, this racemic mixture is suitable. However, to isolate the individual enantiomers, a process known as chiral resolution is employed. A common and effective method for resolving tolterodine is through the formation of diastereomeric salts. By reacting the racemic amine with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, two diastereomeric salts are formed: ((R)-Tolterodine-d14)-(L-tartrate) and ((S)-Tolterodine-d14)-(L-tartrate). These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer can be recovered by treating the salt with a base. The final product is often supplied as the tartrate salt.

To avoid the often inefficient process of chiral resolution, modern synthetic chemistry employs enantioselective catalysis to directly synthesize the desired enantiomer. While the primary use of (rac)-Tolterodine-d14 is as an internal standard, the synthesis of its individual enantiomers, particularly (R)-Tolterodine-d14, is also of interest.

Enantioselective synthesis of the tolterodine core can be achieved through methods such as asymmetric hydrogenation or conjugate addition reactions catalyzed by chiral transition metal complexes. For instance, a rhodium complex with a chiral phosphine ligand can catalyze the asymmetric 1,4-addition of an arylboronic acid to a coumarin derivative. This establishes the crucial stereocenter with high enantiomeric excess (ee). The resulting chiral intermediate, a 4-aryl-chroman-2-one, can then be converted through several steps into a chiral carboxylic acid. This acid is subsequently coupled with the previously synthesized di(isopropyl-d7)amine to form a deuterated amide, which is finally reduced to yield enantiomerically enriched (R)- or (S)-Tolterodine-d14. This approach integrates stereochemical control early in the synthesis, before the incorporation of the deuterated moiety.

Salt Formation Procedures for (rac)-Tolterodine-d14 (tartrate)

The formation of the tartrate salt of (rac)-Tolterodine-d14 is a crucial step to enhance the stability and handling of the compound. The process typically involves reacting the free base of (rac)-Tolterodine-d14 with L-(+)-tartaric acid in a suitable solvent system. The choice of solvent is critical for controlling the crystallization process and obtaining a desired polymorphic form. Alcohols, such as ethanol or isopropanol, are commonly employed due to their ability to dissolve both the free base and the tartaric acid, while also facilitating the precipitation of the resulting salt upon cooling or concentration.

The general procedure involves dissolving the (rac)-Tolterodine-d14 free base in the chosen solvent, followed by the addition of a stoichiometric amount of L-(+)-tartaric acid. The mixture is typically heated to ensure complete dissolution and reaction, and then cooled to induce crystallization. The resulting crystalline tartrate salt is then isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.

While specific polymorphism studies for the deuterated (rac)-Tolterodine-d14 (tartrate) are not extensively documented in publicly available literature, the principles of crystallization and polymorphism can be inferred from studies on the non-deuterated tolterodine tartrate. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a pharmaceutical compound can exhibit different physicochemical properties, including solubility, melting point, and stability.

For tolterodine tartrate, several polymorphic forms have been identified, and their formation is highly dependent on the crystallization conditions, such as the solvent used, the rate of cooling, and the presence of any seed crystals. It is plausible that (rac)-Tolterodine-d14 (tartrate) could also exhibit polymorphism. The subtle differences in intermolecular interactions due to the presence of deuterium might influence the crystal packing and potentially lead to unique polymorphic forms or altered transition temperatures between forms compared to the non-deuterated analogue.

Table 1: Hypothetical Polymorphic Forms of (rac)-Tolterodine-d14 (tartrate) and Crystallization Conditions

Polymorphic FormCrystallization SolventKey X-ray Powder Diffraction (XRPD) Peaks (2θ)
Form A'Ethanol11.9°, 14.2°, 18.4°, 22.0°
Form B'Isopropanol8.5°, 12.8°, 16.5°, 21.3°
Form C'Acetone/Water9.2°, 15.1°, 19.8°, 24.5°

This table presents hypothetical data based on known polymorphs of non-deuterated tolterodine tartrate for illustrative purposes.

Analytical Verification of Deuterium Incorporation and Isotopic Purity

Ensuring the successful incorporation of deuterium and determining the isotopic purity of (rac)-Tolterodine-d14 (tartrate) are critical quality control steps. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the level of isotopic enrichment in a deuterated compound rsc.org. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined. For (rac)-Tolterodine-d14, the mass spectrum would be expected to show a significant shift in the molecular ion peak compared to the non-deuterated tolterodine.

The isotopic purity is calculated by comparing the intensity of the peak corresponding to the fully deuterated molecule (d14) to the intensities of peaks corresponding to molecules with fewer deuterium atoms (d0 to d13). This analysis provides a quantitative measure of the percentage of deuterium incorporation.

Table 2: Representative Mass Spectrometric Data for Isotopic Enrichment of (rac)-Tolterodine-d14

IsotopologueRelative Abundance (%)
d1498.5
d131.2
d120.2
< d12< 0.1
Isotopic Purity >98%

This table contains representative data illustrating a high level of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the specific locations of deuterium atoms within the molecule. While ¹H NMR (proton NMR) is used to observe hydrogen atoms, ²H NMR (deuterium NMR) directly observes the deuterium nuclei.

In the ¹H NMR spectrum of a highly deuterated compound like (rac)-Tolterodine-d14, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. For (rac)-Tolterodine-d14, the signals for the protons on the N,N-diisopropyl groups would be expected to be absent.

Conversely, the ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. This provides definitive evidence of site-specific deuteration. The integration of these signals in the ²H NMR spectrum can also be used to confirm the number of deuterium atoms at each position.

Sustainable and Efficient Synthetic Approaches in Deuterated Drug Development

The principles of green chemistry are increasingly being applied to the synthesis of deuterated compounds to reduce environmental impact and improve efficiency researchgate.net. Solvent-free or solvent-minimized reaction conditions are a key aspect of this approach.

For the synthesis of deuterated active pharmaceutical ingredients (APIs), mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has emerged as a promising sustainable technique. This method can lead to higher yields, shorter reaction times, and a reduction in solvent waste. While the specific application of mechanochemistry to the synthesis of (rac)-Tolterodine-d14 is not widely reported, the general principles could be applied to steps such as the alkylation or salt formation.

Another sustainable approach involves the use of flow chemistry. Continuous flow reactors offer better control over reaction parameters, improved safety, and the potential for higher throughput compared to traditional batch processes. A flow-based synthesis of deuterated intermediates could streamline the production of (rac)-Tolterodine-d14, minimizing solvent usage and energy consumption. Furthermore, the development of catalytic deuteration methods that utilize benign deuterium sources, such as heavy water (D₂O), is an active area of research aimed at making the synthesis of deuterated compounds more environmentally friendly researchgate.net.

Advanced Analytical Characterization and Bioanalytical Methodologies

Mass Spectrometry (MS)-Based Quantification and Structural Elucidation

Mass spectrometry is a cornerstone for the analysis of tolterodine (B1663597) and its metabolites, with (rac)-Tolterodine-d14 (tartrate) playing a pivotal role in enhancing the reliability of these methods.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS methods are widely employed for the sensitive and selective quantification of tolterodine in various biological matrices. nih.govuwi.edu The development of these methods involves optimizing chromatographic conditions to separate tolterodine from endogenous interferences and a meticulous validation process to ensure adherence to regulatory guidelines. Validation parameters typically assessed include linearity, accuracy, precision, selectivity, and stability. mdpi.com

A key aspect of these methods is the use of a suitable internal standard to correct for variability during sample preparation and analysis. nih.gov Stable isotope-labeled internal standards, such as (rac)-Tolterodine-d14 (tartrate), are considered the gold standard for quantitative LC-MS/MS analysis due to their ability to compensate for matrix effects and variations in instrument response. medchemexpress.comnih.gov

Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS/MS analysis of tolterodine and its deuterated analog. In positive ion mode, these compounds are typically detected as protonated molecules [M+H]+. For instance, tolterodine and its d14 analog would exhibit proton adducts in the mass spectrum. sigmaaldrich.com

Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the precursor ions, generating characteristic product ions that are used for quantification. The fragmentation patterns are specific to the molecular structure and provide a high degree of selectivity. While specific fragmentation data for (rac)-Tolterodine-d14 (tartrate) is not detailed in the provided results, the general principle involves the collision-induced dissociation of the deuterated parent ion to produce stable fragment ions. The mass shift of +14 amu (atomic mass units) in both the precursor and product ions for the d14 analog, compared to the unlabeled tolterodine, allows for their distinct detection and quantification.

The use of (rac)-Tolterodine-d14 (tartrate) as a stable isotope internal standard is a well-established practice in the bioanalysis of tolterodine. caymanchem.combiomol.commedchemexpress.com Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization. medchemexpress.com This co-elution and co-ionization minimize the impact of matrix effects and other sources of analytical variability. nih.gov

By adding a known concentration of (rac)-Tolterodine-d14 (tartrate) to the unknown samples and calibration standards, the ratio of the analyte peak area to the internal standard peak area is used for quantification. nih.gov This ratiometric measurement significantly improves the accuracy and precision of the analytical method.

ParameterDescriptionReference
Analyte (rac)-Tolterodine caymanchem.combiomol.com
Internal Standard (rac)-Tolterodine-d14 (tartrate) caymanchem.combiomol.commedchemexpress.com
Rationale Corrects for variability in sample preparation and instrument response. nih.gov
Benefit Improves accuracy and precision of quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

While LC-MS/MS is more common for non-volatile compounds like tolterodine, GC-MS can be utilized for the analysis of volatile metabolites or if the analyte is derivatized to increase its volatility. (rac)-Tolterodine-d14 (tartrate) is also intended for use as an internal standard in GC-MS applications for the quantification of tolterodine. caymanchem.combiomol.com The principles of using a stable isotope-labeled internal standard in GC-MS are analogous to those in LC-MS/MS, providing reliable quantification.

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis

High-resolution mass spectrometry (HRMS) offers the capability to determine the elemental composition of molecules with high accuracy. This technique can be applied to analyze the isotopic fine structure of (rac)-Tolterodine-d14 (tartrate), confirming the incorporation and distribution of deuterium (B1214612) atoms within the molecule. The high mass accuracy of HRMS allows for the differentiation between the deuterated analog and other potential isobaric interferences, further enhancing the specificity of the analysis.

Chromatographic Separation Techniques

Effective chromatographic separation is essential for isolating tolterodine and its deuterated internal standard from complex biological matrices prior to mass spectrometric detection.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most frequently employed separation technique. nih.gov Several methods have been developed and validated for the analysis of tolterodine tartrate. uwi.edunih.govnih.gov These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. uwi.edunih.gov The selection of the mobile phase composition and pH is critical for achieving optimal separation and peak shape. nih.gov For instance, one method uses a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 7.0) in a 55:45 v/v ratio. nih.gov Another method employs a mobile phase of acetonitrile and water with 10mM ammonium (B1175870) acetate (B1210297) (pH 3.0) in a 55:45 (v/v) ratio. uwi.edu

The development of these chromatographic methods often involves a systematic approach, such as Quality by Design (QbD), to identify critical process parameters that affect the separation and to establish a robust and reliable method. mdpi.com

Chromatographic MethodColumnMobile PhaseDetectionReference
RP-HPLCLuna 100A, C-18 (5-micro, 250 x 4.60 mm)Acetonitrile:Phosphate Buffer (pH 7.0) (55:45 v/v)UV at 210 nm nih.gov
LC-ESI-MSZORBAX XDB-ODS C18 (2.1mm×30mm, 3.5 micron)Acetonitrile:Water (10mM CH3COONH4, pH 3.0) (55:45 v/v)Selected-ion monitoring (SIM) uwi.edu
HPLCAgilent TC C18Optimized mobile phaseUV mdpi.com

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity and identifying potential impurities in (rac)-Tolterodine-d14 (tartrate). Stability-indicating HPLC methods are crucial for separating the active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions.

A typical reversed-phase HPLC method would utilize a C18 column, such as an Inertsil C18 (250 x 4.6mm, 5µm), with a mobile phase consisting of a buffer solution and an organic modifier. For instance, a mobile phase could be composed of an ammonium acetate buffer (pH 4.5) and acetonitrile, delivered via a gradient or isocratic elution. pharmainfo.in Detection is commonly performed using a UV detector set at a wavelength where tolterodine exhibits significant absorbance, such as 283 nm or 290 nm. pharmainfo.innih.gov

The primary goal of these methods is to achieve adequate resolution between the main compound peak and any peaks corresponding to process-related impurities or degradants. pharmainfo.in The retention time for tolterodine under specific conditions has been reported to be around 20 minutes. pharmainfo.in The validation of such methods ensures that they are fit for their intended purpose, which includes routine quality control and stability testing of the drug substance and its formulations. nih.gov

Table 1: Example HPLC Method Parameters for Tolterodine Analysis

ParameterValue
Column Inertsil C18 (250 x 4.6mm), 5µm
Mobile Phase A Ammonium acetate buffer (pH 4.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 ml/min
Detection UV at 290 nm
Retention Time ~20 min

This table is a composite representation based on typical HPLC methods for tolterodine analysis. pharmainfo.in

Chiral Chromatography for Enantiomeric Separation and Purity Assessment of Deuterated Analogs

Since tolterodine is a chiral compound, with the (R)-enantiomer being the active form, the enantiomeric purity of its deuterated analog is a critical quality attribute. nih.govmdpi.com Chiral HPLC methods are employed to separate the (R)- and (S)-enantiomers of tolterodine, and by extension, (rac)-Tolterodine-d14. These methods are essential for quantifying the unwanted (S)-isomer in the final product. nih.gov

A common approach involves the use of a chiral stationary phase (CSP). For example, a Chiralpak AD-H or Chiralcel OD-H column, which contains amylose (B160209) tris-(3,5-dimethylphenyl-carbamate) or cellulose (B213188) derivatives, has proven effective. nih.govnih.gov The mobile phase in chiral separations typically consists of a non-polar solvent like n-hexane mixed with a polar modifier such as isopropyl alcohol. nih.govnih.gov Additives like triethylamine (B128534) (TEA) and trifluoroacetic acid (TFA) are often included to improve peak shape and resolution. nih.gov

A validated chiral HPLC method can detect the (S)-isomer at very low concentrations, with limits of detection (LOD) as low as 0.1 µg/mL. nih.govresearchgate.net The successful separation and quantification of the enantiomers ensure the stereochemical integrity of the deuterated standard. researchgate.net

Table 2: Chiral HPLC Method for Tolterodine Enantiomers

ParameterValue
Column Chiralpak AD-H (250 mm x 4.6 mm)
Mobile Phase n-hexane:isopropyl alcohol (85:15 v/v) with 0.075% TEA and 0.05% TFA
Flow Rate 0.5 ml/min
Detection UV at 283 nm
LOD for (S)-isomer 0.75 ng
LOQ for (S)-isomer 0.05 µg/ml

Data sourced from a study on the enantiospecific HPLC method for (R)-tolterodine tartrate. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of pharmaceutical compounds, including (rac)-Tolterodine-d14 (tartrate). By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve much higher separation efficiency, leading to better resolution and significantly shorter run times.

A stability-indicating gradient RP-UPLC method has been developed for the quantitative determination of process-related impurities and degradation products of tolterodine tartrate. nih.gov Such a method might employ a column like the Waters ACQUITY UPLC™ BEH shield RP18 (2.1 × 100 mm, 1.7 μm). nih.gov The enhanced resolution allows for the clear separation of tolterodine from its impurities, which is crucial for accurate purity assessment. nih.gov The increased speed of UPLC also improves sample throughput, making it a more efficient tool for quality control and stability studies.

Method Validation Parameters for Bioanalytical Assays (e.g., linearity, precision, accuracy, stability)

The validation of bioanalytical methods is a regulatory requirement to ensure the reliability of the data generated from pharmacokinetic and toxicokinetic studies. europa.eu When (rac)-Tolterodine-d14 (tartrate) is used as an internal standard in such assays, the method must be validated according to international guidelines, such as those from the ICH. mdpi.com The key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For tolterodine, linearity has been established in ranges such as 5–30 µg/mL and 0.05 to 1 µg/mL for the (S)-enantiomer. nih.govmdpi.com

Precision: The closeness of agreement among a series of measurements. It is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmainfo.in For tolterodine assays, relative standard deviations (RSD) of less than 2.0% are typically achieved. pharmainfo.in

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix. pharmainfo.in Recovery for tolterodine impurities has been reported in the range of 98.2-104.8%. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability in the freezer. europa.eu For tolterodine, solutions in the mobile phase have been found to be stable for up to 48 hours. asianpubs.org

Table 3: Validation Parameters for Tolterodine Bioanalytical Methods

ParameterTypical Acceptance Criteria/Results
Linearity (R²) > 0.99 pharmainfo.in
Precision (%RSD) < 2.0% pharmainfo.in
Accuracy (% Recovery) 98.2-104.8% nih.gov
Solution Stability Stable for at least 48 hours asianpubs.org

This table summarizes typical validation parameters based on published methods for tolterodine. pharmainfo.innih.govasianpubs.org

Spectroscopic Characterization for Conformational and Stereochemical Insights

Spectroscopic techniques provide invaluable information about the three-dimensional structure and vibrational properties of molecules like (rac)-Tolterodine-d14 (tartrate).

Circular Dichroism (CD) Spectroscopy for Absolute Stereochemistry Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov While X-ray crystallography is the definitive method for assigning absolute stereochemistry, CD spectroscopy offers a reliable alternative, especially when suitable crystals cannot be obtained. mdpi.com

A thorough study of tolterodine using both electronic and vibrational circular dichroism (ECD and VCD) has been conducted to confirm its absolute configuration. nih.govmdpi.com The experimental ECD spectra, when compared with spectra calculated using time-dependent density functional theory (TDDFT), allowed for an independent confirmation of the (R)-configuration of the active enantiomer. nih.govmdpi.comresearchgate.net The study also revealed that the conformation of tolterodine can be influenced by the solvent and temperature, highlighting its moderate flexibility. nih.govmdpi.com

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Isotopic Shifts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" that is unique to a specific compound. nih.gov These techniques are sensitive to the vibrational modes of the molecule's chemical bonds.

For (rac)-Tolterodine-d14 (tartrate), IR and Raman spectroscopy can be used for identification and to confirm the incorporation of deuterium atoms. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. This isotopic shift provides direct evidence of deuteration. These techniques are non-destructive and require only a small amount of sample, making them valuable for the characterization of isotopically labeled standards. nih.gov

Advanced NMR Techniques for Detailed Structural Analysis

The complexity of the tolterodine molecule, which contains multiple aromatic and aliphatic protons and carbons, often leads to signal overlap in one-dimensional (1D) NMR spectra. Advanced 2D NMR experiments are therefore essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the molecular structure.

2D NMR Spectroscopy

Two-dimensional NMR spectroscopy disperses the NMR signals onto two frequency axes, revealing correlations between different nuclei. This is crucial for assembling the complete molecular structure. For a molecule like tolterodine, the following 2D NMR experiments are typically employed:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In tolterodine, COSY spectra would show correlations between adjacent protons in the phenyl and cresol (B1669610) rings, as well as along the propyl chain. For instance, the methine proton on the propyl chain would show a correlation to the adjacent methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. This allows for the direct assignment of the carbon atom to its attached proton(s). For every C-H bond in the tolterodine molecule, a cross-peak is expected in the HSQC spectrum.

Table 1: Hypothetical ¹H and ¹³C NMR Data and 2D Correlations for the Tolterodine Moiety

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H to ¹³C)Key COSY Correlations (¹H to ¹H)
Phenyl Ring
C1'-~144.4H2'/H6', H1-
C2'/C6'~7.2-7.4~128.3C1', C3'/C5', C4'H3'/H5'
C3'/C5'~7.2-7.4~128.5C1', C2'/C6', C4'H2'/H6', H4'
C4'~7.1-7.3~126.2C2'/C6', C3'/C5'H3'/H5'
Propyl Chain
C1~4.0-4.2~41.9C1', C2'/C6', C2, C3, C1''H2
C2~1.8-2.0~33.1C1, C3, C1'H1, H3
C3~2.3-2.5~47.9C1, C2, N-CHH2
Diisopropylamino Group
N-CH~3.0-3.2~47.9C3, (CH₃)₂N-CH-CH₃
(CH₃)₂~0.9-1.1~19.5, 19.9N-CHN-CH
Cresol Ring
C1''-~132.8H1, H3'', H5'', OH-
C2''-~155.5H1, H3'', H6'', OH-
C3''~6.8-7.0~118.5C1'', C2'', C4'', C5''H5''
C4''-~127.5H3'', H5'', CH₃-
C5''~6.6-6.8~132.5C1'', C3'', C4'', C6''H3'', H6''
C6''~7.0-7.2~126.5C2'', C4'', C5''H5''
CH₃~2.2-2.3~20.0C3'', C4'', C5''-
OHVariable-C1'', C2'', C3''-

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. In (rac)-Tolterodine-d14 (tartrate), the signals for the protons on the diisopropyl groups would be absent, and the corresponding carbon signals would be triplets due to deuterium coupling.

Solid-State NMR (ssNMR)

Solid-state NMR is a powerful technique for characterizing the solid form of a drug substance, which is critical for understanding its physical properties, stability, and bioavailability. For a salt like (rac)-Tolterodine-d14 (tartrate), ssNMR can provide valuable information on:

Polymorphism: Different crystalline forms (polymorphs) of a drug can have different physical properties. ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is highly sensitive to the local environment of the carbon atoms and can distinguish between different polymorphs. Each polymorph will give a unique ssNMR spectrum.

Salt Formation: ssNMR can confirm the formation of a salt by observing the chemical shifts of atoms near the site of protonation. For tolterodine tartrate, the nitrogen atom of the diisopropylamino group is protonated by the tartaric acid. This would lead to significant changes in the ¹³C chemical shifts of the carbon atoms adjacent to the nitrogen (C3 and the N-CH carbons) compared to the free base.

Drug-Excipient Interactions: In a formulated drug product, ssNMR can be used to study the interactions between the active pharmaceutical ingredient (API) and the excipients at a molecular level.

While there are no specific published solid-state NMR studies on (rac)-Tolterodine-d14 (tartrate), the technique remains a vital tool in pharmaceutical development for ensuring the consistency and quality of the solid form of a drug.

Mechanistic Investigations and Pre Clinical Metabolic Research Applications

Elucidation of Metabolic Pathways and Enzymatic Transformations

The use of stable isotope-labeled compounds like (rac)-Tolterodine-d14 (tartrate) is a cornerstone of modern drug metabolism research. medchemexpress.commedchemexpress.com Deuteration provides a powerful means to trace the fate of a drug molecule and understand its biotransformation without altering its fundamental chemical properties.

In Vitro Metabolic Stability Studies Using Hepatic Microsomes, S9 Fractions, and Hepatocytes

Hepatic Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govxenotech.com They are a cost-effective and high-throughput tool for initial screening of metabolic stability. nih.gov

S9 Fractions: This subcellular fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolism that includes both Phase I and Phase II (conjugative) reactions. nih.govresearchgate.netpharmaron.com The S9 fraction is considered more representative of hepatic metabolism than microsomes alone. nih.gov

Hepatocytes: As whole liver cells, hepatocytes provide the most complete and physiologically relevant in vitro model, containing a full complement of metabolic enzymes and cofactors. springernature.comnih.govresearchgate.net

(rac)-Tolterodine-d14 (tartrate) is used in these systems as an internal standard for the accurate quantification of the parent drug over time. caymanchem.com By measuring the rate of disappearance of the deuterated compound, researchers can determine its metabolic half-life and intrinsic clearance, providing crucial data for predicting its behavior in the body.

Table 1: Comparison of In Vitro Metabolic Systems

System Enzymes Present Advantages Limitations
Hepatic Microsomes Primarily Phase I (CYP enzymes)High-throughput, cost-effectiveLacks Phase II enzymes
S9 Fractions Phase I and Phase II enzymesMore comprehensive than microsomesLess physiologically relevant than hepatocytes
Hepatocytes Full complement of enzymes and cofactorsMost physiologically relevant in vitro modelMore expensive and labor-intensive

Identification and Characterization of Deuterated Metabolites (e.g., 5-hydroxymethyl tolterodine-d14, N-dealkylated tolterodine-d14)

A primary application of (rac)-Tolterodine-d14 (tartrate) is in the identification and structural elucidation of its metabolites. The deuterium (B1214612) labeling provides a distinct mass signature that allows for the easy differentiation of drug-related material from endogenous compounds in complex biological matrices.

Two major metabolic pathways for tolterodine (B1663597) have been identified: oxidation of the 5-methyl group and N-dealkylation. nih.gov The use of (rac)-Tolterodine-d14 (tartrate) facilitates the tracking of these transformations, leading to the identification of key deuterated metabolites, including:

(rac)-5-Hydroxymethyl tolterodine-d14: This is the deuterium-labeled version of the major active metabolite of tolterodine. medchemexpress.comlgcstandards.comnih.gov

N-dealkylated tolterodine-d14: This metabolite is formed through the removal of one of the isopropyl groups from the nitrogen atom. nih.gov

The ability to generate and identify these deuterated metabolites is essential for understanding the complete metabolic profile of tolterodine and for assessing the potential pharmacological activity of its byproducts.

Determination of Cytochrome P450 (CYP) Isoform Contributions (e.g., CYP2D6, CYP3A4) to Tolterodine Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. Identifying the specific CYP isoforms involved in a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

Studies using human liver microsomes have shown that the metabolism of tolterodine is primarily mediated by two CYP isoforms:

CYP2D6: This enzyme is strongly correlated with the formation of the 5-hydroxymethyl metabolite of tolterodine. nih.gov

CYP3A4: The formation of N-dealkylated tolterodine is highly correlated with CYP3A activity. nih.govnih.govunivie.ac.at

Investigation of Kinetic Isotope Effects (KIEs) in Drug Metabolism

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions.

Quantitative Assessment of Deuteration's Impact on Reaction Rates

The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the breaking of a C-H bond will be slower when hydrogen is replaced with deuterium. By comparing the rate of metabolism of tolterodine with that of (rac)-Tolterodine-d14 (tartrate), researchers can quantify the magnitude of the KIE. This provides valuable information about the rate-limiting step of the metabolic reaction.

Mechanistic Insights into Rate-Limiting Steps of Enzymatic Reactions

A significant KIE is observed when the cleavage of a C-H(D) bond is the slowest step in the reaction sequence. nih.gov In the context of tolterodine metabolism, a large KIE for the formation of 5-hydroxymethyl tolterodine would suggest that the abstraction of a hydrogen atom from the methyl group by the CYP enzyme is the rate-determining step. Conversely, a small or absent KIE would indicate that another step, such as product release, is the slowest. These mechanistic insights are invaluable for understanding the fundamental chemistry of drug metabolism. nih.gov

Pre-clinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies Utilizing Deuterated Analogs in Animal Models

Deuterated analogs of therapeutic agents are pivotal in pre-clinical research, primarily serving as internal standards for quantitative bioanalysis and as probes to investigate metabolic pathways and pharmacokinetic profiles. aptochem.comclearsynth.com The use of a stable isotope-labeled compound like (rac)-Tolterodine-d14 (tartrate) is considered the gold standard for internal standards in mass spectrometry-based assays due to its similar physicochemical properties to the analyte, which helps to control for variability during sample processing and analysis. aptochem.comnih.gov

Comparative Disposition and Elimination Studies of Deuterated vs. Unlabeled Compounds in Animal Models

While direct comparative studies on the disposition and elimination of (rac)-Tolterodine-d14 (tartrate) versus unlabeled tolterodine in animal models are not readily found in published literature, the well-documented pharmacokinetics of unlabeled tolterodine provides a basis for understanding the potential impact of deuteration.

Tolterodine is extensively metabolized in animal models such as mice, rats, and dogs. nih.govnih.gov Following oral administration, the intestinal absorption of tolterodine is nearly complete in these species. nih.gov However, it undergoes significant first-pass metabolism, leading to variable bioavailability. nih.govfda.gov

The primary metabolic pathways for tolterodine in mice and dogs, which show a similar metabolic profile to humans, involve the oxidation of the 5-methyl group to form the active 5-hydroxymethyl metabolite (a major contributor to the therapeutic effect), and subsequent oxidation to the 5-carboxylic acid metabolite. nih.govnih.gov Another pathway is the N-dealkylation of the diisopropylamino group. nih.gov In rats, the metabolism is more extensive and follows a different pattern, including hydroxylation of the unsubstituted benzene (B151609) ring. nih.govnih.gov

Deuteration at specific sites of metabolic attack can significantly alter the rate of metabolism due to the kinetic isotope effect (KIE). portico.orgnih.govnih.govwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in cytochrome P450 (CYP)-mediated metabolism. portico.orgnih.gov Consequently, replacing hydrogen with deuterium at metabolically active sites can slow down the metabolic process.

Given that the major metabolic pathway of tolterodine involves oxidation of the 5-methyl group, deuteration at this position within the (rac)-Tolterodine-d14 (tartrate) molecule would be expected to decrease the rate of formation of the 5-hydroxymethyl metabolite. This could potentially lead to:

Increased plasma concentrations and exposure (AUC) of the parent compound, tolterodine.

A prolonged elimination half-life of tolterodine.

A shift in the metabolic ratio, with a potential increase in the proportion of metabolites formed through alternative pathways, such as N-dealkylation.

Table 1: Pharmacokinetic Parameters of Unlabeled Tolterodine in Different Animal Species

ParameterMouseRatDog
Bioavailability (%)2-202-2058-63
Tmax (h)<1<1<1
Half-life (h)<2<2<2
Clearance (L/h/kg)10-1510-151.4
Urinary Excretion (% of dose)~45~15~50

Data compiled from multiple sources. nih.gov

Tissue Distribution and Bioavailability Assessments in Pre-clinical Species

Studies using radiolabeled tolterodine in mice have demonstrated rapid and wide distribution into various tissues. nih.gov High concentrations of radioactivity were found in the gall bladder, urinary bladder, liver, kidneys, and lungs, while penetration into the central nervous system was low. nih.gov The volume of distribution is high in mice, rats, and dogs, indicating significant extravascular distribution. nih.gov

The bioavailability of unlabeled tolterodine varies significantly across species, being low in rodents (2-20%) and considerably higher in dogs (58-63%). nih.gov This difference is largely attributed to the extent of first-pass metabolism.

For (rac)-Tolterodine-d14 (tartrate), a reduction in first-pass metabolism due to the kinetic isotope effect could lead to a significant increase in oral bioavailability, particularly in species like mice and rats where it is normally low. This would result in higher systemic exposure to the parent drug for a given dose. The tissue distribution pattern of the deuterated compound is not expected to differ significantly from the unlabeled form, as this is primarily governed by the physicochemical properties of the molecule which are largely unchanged by deuteration. However, the relative concentrations of the parent drug and its metabolites in different tissues could be altered.

Computational Chemistry and Molecular Dynamics Simulations of Deuterated Tolterodine Systems

Computational modeling has become an indispensable tool in drug discovery and development, offering insights into metabolic pathways and enzyme-substrate interactions at an atomic level. nih.govnih.govresearchgate.netmdpi.com

Prediction of Metabolic Soft Spots and Deuteration Sites

Various in silico tools and methods are available to predict the sites of metabolism (SoMs) for drug candidates. nih.govcambridgemedchemconsulting.comoup.comresearchgate.netoptibrium.com These methods, which include rule-based systems, machine learning models, and quantum chemical calculations, can identify atoms in a molecule that are most susceptible to metabolic transformation by enzymes like cytochrome P450s. nih.govcambridgemedchemconsulting.comoup.com

For tolterodine, these predictive models would likely identify the 5-methyl group and the N-isopropyl groups as the primary "metabolic soft spots," which aligns with the experimentally observed metabolic pathways. nih.gov By pinpointing these vulnerable sites, computational methods can guide the strategic placement of deuterium atoms to enhance metabolic stability. The synthesis of (rac)-Tolterodine-d14 (tartrate) likely resulted from such an analysis, with the goal of creating a stable internal standard for bioanalytical assays.

Modeling of Deuterium Isotope Effects on Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations can be employed to model the dynamic interactions between a substrate and an enzyme, such as tolterodine and CYP2D6 or CYP3A4. nih.govresearchgate.netresearchgate.netrsc.org These simulations provide a detailed view of how the substrate binds to the active site of the enzyme and the conformational changes that occur during the binding process. nih.govrsc.orgpnas.orgwordpress.comacs.org

By incorporating the altered vibrational frequencies of C-D bonds into the force fields used for MD simulations, it is possible to model the kinetic isotope effect. These simulations could help to:

Visualize and quantify the increased energy barrier for the cleavage of the C-D bond compared to the C-H bond.

Understand how deuteration might affect the binding affinity and orientation of tolterodine within the enzyme's active site.

Predict the extent to which the rate of metabolism will be slowed, providing a theoretical basis for the expected pharmacokinetic changes.

Conformational Analysis and Molecular Recognition Studies

The binding of a substrate to an enzyme is a highly specific process involving molecular recognition, where the conformation of both the substrate and the enzyme's active site play crucial roles. nih.govwordpress.com Conformational analysis, often as part of MD simulations, can explore the different shapes a molecule like tolterodine can adopt and which of these conformations is favored for binding to its target enzymes. rsc.orgpnas.orgacs.org

Quality Control, Reference Standards, and Regulatory Science in Pharmaceutical Research

Development and Qualification of (rac)-Tolterodine-d14 (tartrate) as a Certified Reference Material (CRM)

The development of (rac)-Tolterodine-d14 (tartrate) as a Certified Reference Material (CRM) is a meticulous process designed to ensure its suitability as a high-quality standard for analytical and quality control purposes. As a deuterated form of rac-Tolterodine tartrate, it serves as an ideal internal standard for quantification of the unlabeled drug by mass spectrometry-based methods like GC-MS or LC-MS. caymanchem.combiomol.com The incorporation of 14 deuterium (B1214612) atoms introduces a significant mass shift, allowing for clear differentiation between the analyte and the internal standard, without substantially altering the physicochemical properties. caymanchem.commedchemexpress.com

Rigorous Characterization and Impurity Profiling

The qualification of (rac)-Tolterodine-d14 (tartrate) as a CRM involves extensive characterization to confirm its identity, purity, and isotopic enrichment. This process utilizes a battery of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are employed to confirm the structural integrity of the molecule and to ensure that deuteration has occurred at the intended positions.

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to verify the molecular weight and confirm the isotopic distribution, ensuring a high percentage of the d14 species. caymanchem.com

Chromatographic Purity : Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to assess the chemical purity and to identify and quantify any potential impurities. nih.govnih.gov The purity of commercially available (rac)-Tolterodine-d14 (tartrate) is often stated as ≥99% for deuterated forms (d1-d14). caymanchem.combiomol.com

Impurity profiling is a critical component of this characterization. It involves the identification and quantification of any process-related impurities or potential degradants. nih.govresearchgate.net This is crucial as the presence of impurities could interfere with the accuracy of analytical measurements.

Traceability to Pharmacopeial Standards (USP, EP)

For a CRM to be truly valuable, its properties must be traceable to established pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). sigmaaldrich.comusp.org This traceability ensures that measurements made using the CRM are consistent and comparable across different laboratories and over time. The qualification of (rac)-Tolterodine-d14 (tartrate) as a CRM would involve comparison against well-characterized lots of unlabeled Tolterodine (B1663597) Tartrate that meet USP or EP monograph specifications. sigmaaldrich.comusp.org This ensures that the deuterated standard is a reliable surrogate for the active pharmaceutical ingredient in analytical testing.

Application in Analytical Method Validation for Unlabeled and Deuterated Analogs in Research Settings

(rac)-Tolterodine-d14 (tartrate) is primarily intended for use as an internal standard in the quantification of tolterodine and its metabolites in biological matrices. caymanchem.combiomol.com The validation of such analytical methods is a stringent process governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.govmdpi.commdpi.com

The use of a stable isotope-labeled internal standard like (rac)-Tolterodine-d14 (tartrate) is the gold standard in quantitative bioanalysis. Because it co-elutes with the unlabeled analyte and experiences similar extraction recovery and ionization effects in the mass spectrometer, it can effectively compensate for variations in sample preparation and instrument response. This leads to enhanced precision and accuracy in the measurement of the unlabeled drug. medchemexpress.com

Method validation parameters that are assessed using this internal standard include:

Specificity

Linearity

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Accuracy

Precision (repeatability and intermediate precision)

Ruggedness and Robustness nih.govresearchgate.net

Role in Stability Studies and Degradation Pathway Analysis of Tolterodine and Related Compounds

Stability testing is a critical aspect of pharmaceutical development, ensuring that a drug product remains safe and effective throughout its shelf life. nih.govfda.gov Forced degradation studies are conducted to understand the degradation pathways of the drug under various stress conditions such as acid, base, oxidation, heat, and light. nih.govwisdomlib.org

Identification of Degradation Products and Their Deuterated Counterparts

In these studies, (rac)-Tolterodine-d14 (tartrate) can be used to help identify and characterize degradation products. By comparing the degradation profiles of the labeled and unlabeled compounds, researchers can gain insights into the mechanisms of degradation. For instance, if a degradation product retains the deuterated portion of the molecule, it can be more easily identified in complex chromatograms. Studies on tolterodine tartrate have identified several degradation products, including des-N,N-diisopropyl tolterodine, N-(3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl)-N,N-diisopropyl hydroxyl ammonium (B1175870) trifluoro acetate (B1210297), and 3-(2-hydroxy-5-methylphenyl)-N-isopropyl-3-phenylpropane-1-amine oxide. nih.govmdpi.com The use of a deuterated standard can aid in confirming the structures of these and other potential degradants.

Intellectual Property and Patent Considerations for Deuterated Pharmaceutical Research

The development of deuterated analogs of existing drugs has become a significant strategy in pharmaceutical research to potentially improve the metabolic and pharmacokinetic profiles of molecules. medchemexpress.com This has led to a complex landscape of intellectual property and patent considerations.

Patents may be sought for novel deuterated compounds, their synthesis, and their use in treating specific conditions. The key to patentability often lies in demonstrating that the deuterated version offers a significant and non-obvious advantage over the existing non-deuterated drug. This could include, for example, a more favorable metabolic profile, reduced side effects, or a longer half-life, which might allow for less frequent dosing. The legal and scientific considerations in this area are intricate and represent an evolving field within pharmaceutical law.

Legal and Scientific Basis for Patentability of Deuterated Compounds

The patentability of deuterated compounds rests on the demonstration of novelty, non-obviousness, and utility, similar to any other new chemical entity. The legal framework, particularly in the United States, has evolved to recognize the unique properties that deuteration can confer upon a molecule, thereby justifying patent protection separate from the original, non-deuterated (or "proteo") compound.

The scientific foundation for this legal standing is the "deuterium kinetic isotope effect" (DKIE). The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). fordhamiplj.orggoogle.com This increased bond strength means that metabolic processes involving the cleavage of a C-H bond, often a rate-limiting step in drug metabolism, can be slowed down when a C-D bond is present at that position. nih.gov This can lead to several beneficial changes in a drug's pharmacokinetic profile. tandfonline.commedchemexpress.com

The landmark approval of the first deuterated drug, Austedo® (deutetrabenazine), by the U.S. Food and Drug Administration (FDA) in 2017 set a significant precedent. fordhamiplj.orguniupo.it The FDA classified deutetrabenazine as a new chemical entity (NCE), distinct from its non-deuterated counterpart, tetrabenazine. thefdalawblog.comjdsupra.com This decision was based on the FDA's structure-centric interpretation of the "active moiety," which is the molecule or ion responsible for the drug's physiological or pharmacological action. jdsupra.comvenable.com Because deuterium is a different atom than hydrogen, a deuterated compound is considered a distinct molecular entity. thefdalawblog.com This NCE designation grants a period of market exclusivity, providing a powerful incentive for the development of deuterated drugs. jdsupra.com

However, the path to patentability is not always straightforward. The concept of "obviousness" is a critical hurdle. fordhamiplj.org A key question is whether a person of ordinary skill in the art would have considered the deuteration of a known drug to be an obvious modification. fordhamiplj.org To overcome this, patent applications for deuterated drugs must often provide evidence of unexpected and non-obvious benefits. nih.govtandfonline.com For instance, demonstrating that deuteration leads to a significant and unpredictable improvement in the drug's metabolic profile, a reduction in toxic metabolites, or an altered mechanism of action can support the argument for non-obviousness. tandfonline.comgabarx.com The unpredictability of the effects of deuteration is a key factor; while the DKIE is a known phenomenon, its precise impact on a specific drug's pharmacokinetics and clinical outcomes is often not predictable. google.comvenable.com

Case law from the Patent Trial and Appeal Board (PTAB) has provided further clarification. In some instances, the PTAB has upheld patents for deuterated compounds, recognizing the non-obvious nature of the observed benefits. venable.com Conversely, other decisions have found deuterated analogs to be obvious, particularly when the resulting pharmacokinetic changes were considered a predictable difference in degree rather than a novel effect. jdsupra.com These cases underscore the importance of robust scientific data in demonstrating the inventive step of a deuterated drug.

Strategic Implications for Drug Discovery and Development

The development of deuterated compounds carries significant strategic implications for the pharmaceutical industry, influencing drug discovery, lifecycle management, and competitive positioning.

One of the most compelling strategic advantages is the potential for intellectual property extension and lifecycle management . By creating a deuterated version of an existing drug, companies can obtain new patents and market exclusivity, effectively extending the commercial life of a successful therapeutic franchise. pharmaffiliates.comtandfonline.com This strategy, often referred to as a "deuterium switch," can be particularly valuable as the original drug's patent nears expiration. uniupo.itnih.gov The NCE status granted to some deuterated drugs provides a defined period of protection from generic competition. jdsupra.com

Furthermore, the development of deuterated drugs can be a risk-mitigated approach to innovation . gabarx.com Since the parent (proteo) drug has a known pharmacological profile, much of the preclinical and early clinical development can be streamlined. nih.gov Regulatory pathways, such as the 505(b)(2) application in the U.S., allow developers of deuterated drugs to reference safety and efficacy data from the original approved drug, potentially reducing the time and cost of development. acs.org

From a drug discovery perspective, deuteration offers a powerful tool to optimize the properties of lead compounds . pharmaffiliates.com By selectively replacing hydrogen with deuterium at metabolically vulnerable sites, medicinal chemists can fine-tune a molecule's pharmacokinetic profile. musechem.com This can lead to:

Reduced dosing frequency: A longer half-life may allow for less frequent administration, improving patient convenience and adherence. pharmaffiliates.comneulandlabs.com

Improved safety and tolerability: By blocking or slowing the formation of toxic or reactive metabolites, deuteration can lead to a better safety profile. gabarx.comsciencecoalition.org

Increased therapeutic window: A more predictable and stable pharmacokinetic profile can lead to more consistent drug levels in the body, potentially widening the therapeutic window. jdsupra.com

The use of isotopically labeled compounds, such as (rac)-Tolterodine-d14 (tartrate), is also crucial in analytical and research contexts . biomol.comcaymanchem.combertin-bioreagent.com These compounds serve as indispensable internal standards for quantitative bioanalysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). biomol.comcaymanchem.combertin-bioreagent.com The use of stable isotope-labeled standards allows for highly accurate and precise quantification of the non-labeled drug in complex biological matrices, which is essential for pharmacokinetic and metabolism studies. nih.govnih.govacs.org

The growing interest in deuterated compounds is evidenced by the increasing number of clinical trials and significant financial investments in this area. venable.comtandfonline.comacs.org Pharmaceutical companies are increasingly incorporating deuteration strategies into their early-stage drug discovery programs to develop novel drug candidates with superior properties. uniupo.itpharmaffiliates.com

Data Tables

Table 1: Chemical Properties of (rac)-Tolterodine-d14 (tartrate)

Property Value Source
Formal Name 2-[3-[bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]-1-phenylpropyl]-4-methyl-phenol, 2,3-dihydroxybutanedioate biomol.comcaymanchem.com
Molecular Formula C22H17D14NO . C4H6O6 biomol.comcaymanchem.com
Formula Weight 489.7 biomol.comcaymanchem.com
Purity >99% deuterated forms (d1-d14) biomol.comcaymanchem.com
Synonyms PNU 200583E-d14 biomol.comcaymanchem.com
CAS Number 1246911-91-0 caltagmedsystems.co.uk

| Applications | Internal standard for GC-MS and LC-MS quantification | biomol.comcaymanchem.combertin-bioreagent.com |

Table 2: Compound Names Mentioned in the Article

Compound Name
(rac)-Tolterodine-d14 (tartrate)
Austedo®
BDD-10103
CTP-518
CTP-543
CYB003
Deutetrabenazine
DRX-065
Fludalanine
M9831
Ruxolitinib
SD-254
Tetrabenazine
Tolperisone
Venlafaxine
d2-tyramine
d3-morphine
deutetrabenazine
dosimertinib
poyendarone
psilocybin

Emerging Research Paradigms and Future Directions for Deuterated Chemical Compounds

Integration of Deuterated Analogs in Systems Biology and Multi-omics Research

Systems biology and multi-omics (e.g., metabolomics, lipidomics, proteomics) approaches aim to capture a holistic view of biological systems by measuring large sets of molecules. The accuracy and precision of these measurements are paramount, and this is where deuterated analogs like (rac)-Tolterodine-d14 (tartrate) play a critical role.

Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry-based analyses. clearsynth.comaptochem.com Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization efficiency, but are distinguishable by their higher mass. aptochem.com This allows them to be added to a biological sample at a known concentration at the beginning of sample preparation to accurately account for analyte loss during extraction and for variations in instrument response. clearsynth.comaptochem.com

In the context of tolterodine (B1663597), which is extensively metabolized through two primary pathways—oxidation of the 5-methyl group and N-dealkylation—a deuterated standard is invaluable. nih.gov Studies using (rac)-Tolterodine-d14 (tartrate) as an internal standard enable precise quantification of the parent drug and its metabolites in complex biological matrices like plasma, urine, or liver microsomes. clearsynth.com This precision is essential for building accurate pharmacokinetic models and for metabolomics studies aiming to understand the downstream effects of the drug on cellular metabolic networks. nih.gov By compensating for matrix effects and improving analytical robustness, these deuterated standards enhance the quality and reliability of data in systems biology research, allowing for a clearer understanding of a drug's interaction with the biological system as a whole. clearsynth.comisolife.nl

Exploration of Novel Therapeutic Applications Enabled by Deuteration Beyond Pharmacokinetics

While improving pharmacokinetics remains a primary goal of deuteration, research is uncovering novel therapeutic benefits that extend beyond simply making a drug last longer in the body. nih.govacs.org These new applications focus on enhancing safety, efficacy, and even creating new mechanisms of action.

Reducing Metabolic Toxicity: Deuteration can alter metabolic pathways, a phenomenon sometimes called "metabolic shunting," to reduce the formation of toxic or reactive metabolites. nih.govresearchgate.net This can lead to a safer drug profile. unibestpharm.com For instance, tolterodine metabolism has been shown to produce a reactive quinone methide intermediate, which is implicated in potential hepatotoxicity. nih.gov Strategic deuteration of tolterodine could slow the formation of this specific metabolite, potentially yielding a therapy with an improved safety profile. nih.gov

Stabilizing Chiral Centers: Many drugs are chiral, existing as enantiomers that can have different pharmacological effects. In some cases, the beneficial enantiomer can convert to the less desirable one in the body. dovepress.com Deuteration at or near a chiral center can slow this interconversion, a strategy known as a deuterium-enabled chiral switch (DECS). musechem.com This could be particularly relevant for racemic compounds like (rac)-Tolterodine, where stabilizing the more active or safer enantiomer could lead to a more effective and tolerable medication. deutramed.comunibestpharm.com

Modulating Drug-Target Interactions: It is generally assumed that deuteration does not affect a drug's direct interaction with its target. However, some recent reports have begun to question this, suggesting that in certain cases, deuterium's subtle effects on molecular vibrations and bond lengths could influence binding affinity and selectivity. nih.govmusechem.com This remains an open and intriguing area of research.

Creating Novel Pharmacological Activities: A truly innovative application is the use of deuteration to protect molecules from chemical degradation, thereby creating new therapeutic agents. A key example is the deuteration of polyunsaturated fatty acids to make them more resistant to lipid peroxidation, a process implicated in several neurodegenerative diseases. nih.gov This approach moves beyond modifying metabolism to using deuterium (B1214612) to confer new, protective properties on a molecule.

Advancements in Site-Specific Deuteration Technologies for Complex Molecules

The synthesis of complex deuterated molecules like (rac)-Tolterodine-d14 requires precise and efficient chemical methods. Historically, this involved multi-step syntheses starting from simple deuterated building blocks like heavy water (D₂O) or deuterated methanol (B129727) (CD₃OD). nih.govrsc.org However, recent years have seen significant advancements in technologies that allow for the direct, site-selective incorporation of deuterium into complex molecules in the later stages of synthesis. researchgate.net

These advanced methods offer greater flexibility and efficiency for creating deuterated pharmaceuticals. nih.gov

TechnologyCatalyst/MethodApplication
Homogeneous Catalysis Iridium complexes (e.g., Crabtree's catalyst), Silver-carbonate complexesSite-selective C-H deuteration in complex pharmaceuticals and heterocycles. nih.gov
Base-Catalyzed Exchange Heavy alkali metal amides (e.g., KN(SiMe₃)₂)Directed H/D exchange for aromatic ethers and fluorides, complementing metal catalysts. acs.org
Photoredox Catalysis Visible light-mediated radical reactionsEnables deuteration of both aromatic and aliphatic C-H bonds under mild, neutral conditions. acs.orgrsc.org
Flow Chemistry Micro-flow reactorsProvides precise control over rapid and unstable reactions, enabling novel deuteration pathways. researchgate.net

These technologies are crucial for the development of next-generation deuterated drugs. They allow medicinal chemists to selectively place deuterium atoms at sites of metabolic vulnerability with high precision, moving beyond simple analogs to design molecules with finely tuned properties. nih.govnih.gov The ability to perform these modifications on complex, fully-formed drug molecules ("late-stage functionalization") dramatically accelerates the research and development process. acs.org

Development of High-Throughput Screening Methodologies Utilizing Deuterated Probes

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. While deuterated molecules like (rac)-Tolterodine-d14 are typically used as analytical standards in follow-up studies rather than as primary screening probes, deuterium plays a key enabling role in the broader discovery pipeline. aptochem.comresearchgate.net

Deuterated compounds are instrumental in elucidating metabolic pathways and reaction mechanisms. clearsynth.com This fundamental knowledge is then used to design more intelligent HTS assays. For example, by understanding how a class of compounds is metabolized, researchers can develop cell-based assays that more accurately predict a compound's fate in the body.

Furthermore, deuterated standards are essential for the validation and secondary screening of "hits" identified from HTS campaigns. nih.gov Once a potential drug candidate is found, robust and accurate quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is required to study its absorption, distribution, metabolism, and excretion (ADME) properties. aptochem.com The use of a stable isotope-labeled internal standard, such as (rac)-Tolterodine-d14 for studies on tolterodine, is indispensable for achieving the required accuracy and throughput in these critical follow-up experiments. aptochem.com

An emerging technique, deuterium metabolic imaging, uses deuterated substrates to spatially map metabolic activity within cells and tissues, which could potentially be adapted for higher-throughput applications in the future. researchgate.net

Collaborative Research Initiatives in Deuterium Chemistry and Pharmaceutical Sciences

The increasing complexity and potential of deuterated pharmaceuticals have fostered a highly collaborative research environment. The journey of a deuterated compound from a laboratory concept to a clinically approved drug requires a convergence of diverse expertise, spanning synthetic chemistry, materials science, pharmacology, and medicine. tohoku.ac.jpmejast.com

This collaborative spirit is formalized in several ways:

Academic-Industry Partnerships: Pharmaceutical companies frequently collaborate with academic labs that specialize in novel deuteration chemistries to access cutting-edge synthetic methods and accelerate drug development programs. pmarketresearch.com

International Consortia: A prime example is the Deuteration Network (DeuNet), an international consortium of deuteration facilities. DeuNet aims to coordinate research, share expertise, prevent duplication of effort, and facilitate global access to bespoke deuterated molecules for the broader scientific community, particularly for neutron scattering research which heavily relies on such compounds. youtube.com

Interdisciplinary Research Centers: The development of deuterated compounds often involves interdisciplinary teams that may include chemists, physicists, biologists, and computational scientists. tohoku.ac.jp This is exemplified by research into novel materials for hydrogen isotope separation, which brings together multiple fields to tackle fundamental challenges in obtaining the raw materials for deuteration. tohoku.ac.jp

These initiatives are crucial for driving innovation. By pooling resources and knowledge, the scientific community can more effectively tackle the challenges of designing, synthesizing, and developing the next generation of deuterated compounds like (rac)-Tolterodine-d14, ultimately translating scientific discoveries into improved therapeutic options. mejast.compmarketresearch.com

Q & A

Q. What are the critical considerations for synthesizing and characterizing (rac)-Tolterodine-d14 (tartrate) in a research setting?

  • Methodological Answer : Synthesis should prioritize isotopic purity (deuterium at the di-isopropyl groups) and chiral resolution of the racemic mixture. Characterization requires:
  • HPLC-MS : To confirm deuterium incorporation (>98% isotopic purity) and resolve enantiomers using chiral columns (e.g., Chiralpak AD-H) .
  • NMR : ¹H and ¹³C NMR to verify structural integrity, with deuterium substitution confirmed by absence of specific proton signals .
  • X-ray crystallography : For absolute configuration determination of the tartrate salt .
  • Safety Protocols : Adhere to SDS guidelines (e.g., H301, H361 hazards) for handling and waste disposal .

Q. How should researchers design in vitro assays to evaluate the mAChR antagonism of (rac)-Tolterodine-d14 (tartrate)?

  • Methodological Answer : Use competitive radioligand binding assays (e.g., [³H]-N-methylscopolamine) on human recombinant mAChR subtypes (M1–M5). Key steps:
  • Prepare receptor membranes from transfected HEK293 cells.
  • Incubate with varying concentrations of the deuterated compound and a fixed radioligand dose.
  • Calculate IC₅₀ and Ki values using nonlinear regression (e.g., GraphPad Prism). Compare results to non-deuterated Tolterodine to assess isotopic effects on binding affinity .

Advanced Research Questions

Q. How can isotopic effects of deuterium in (rac)-Tolterodine-d14 (tartrate) influence pharmacokinetic (PK) studies, and what analytical methods are optimal for detecting these differences?

  • Methodological Answer : Deuterium may alter metabolic stability via the kinetic isotope effect (KIE). Design PK studies in rodent models using:
  • LC-MS/MS : Quantify plasma concentrations of both deuterated and non-deuterated forms. Use stable isotope-labeled internal standards (e.g., Tolterodine-d14) to minimize matrix effects .
  • Microsomal Assays : Compare hepatic clearance rates in human liver microsomes to identify CYP450 isoforms responsible for metabolism (e.g., CYP2D6, CYP3A4) .
  • Data Interpretation : Statistically analyze AUC, Cmax, and half-life differences (p < 0.05) to validate KIE impact .

Q. What strategies resolve contradictions in ecotoxicological data for (rac)-Tolterodine-d14 (tartrate) across different aquatic toxicity models?

  • Methodological Answer : Discrepancies may arise from species sensitivity or experimental conditions. Mitigate by:
  • Standardized Testing : Follow OECD Guidelines 203 (fish acute toxicity) and 211 (Daphnia reproduction), ensuring consistent pH (7.0–7.5) and temperature (20°C) .
  • Bioaccumulation Analysis : Measure logP (octanol-water partition coefficient) to assess hydrophobicity-driven toxicity. Compare with non-deuterated analogs to isolate isotopic effects .
  • Model Validation : Use species from multiple trophic levels (e.g., zebrafish, algae) and report LC₅₀/EC₅₀ values with 95% confidence intervals .

Q. How can researchers optimize chiral separation of (rac)-Tolterodine-d14 (tartrate) enantiomers for pharmacological studies?

  • Methodological Answer :
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralcel OD-R) with mobile phases containing hexane:ethanol:diethylamine (80:20:0.1 v/v) .
  • Supercritical Fluid Chromatography (SFC) : Achieve faster separation with CO₂/ethanol modifiers and backpressure regulation (150 bar) .
  • Circular Dichroism (CD) : Confirm enantiomeric purity post-separation by comparing CD spectra to reference standards .

Data Reporting & Compliance

Q. What are the best practices for reporting (rac)-Tolterodine-d14 (tartrate) stability data in regulatory submissions?

  • Methodological Answer : Include:
  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products via HPLC-UV .
  • Isotopic Stability : Monitor deuterium loss under stress conditions using high-resolution MS .
  • Regulatory Alignment : Follow ICH M7 guidelines for mutagenicity assessment of degradation impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.